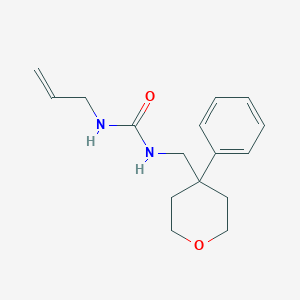![molecular formula C14H14F2N4O B2798119 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone CAS No. 2309539-62-4](/img/structure/B2798119.png)
2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone, also known as DFTZ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. DFTZ belongs to the class of azetidinone derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone is not fully understood. However, studies have shown that 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone inhibits the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has also been shown to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. In addition, 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to inhibit the activity of the viral enzyme RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects
2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to have several biochemical and physiological effects. Studies have shown that 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone inhibits the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting their DNA replication. 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent antibacterial, antifungal, antiviral, and anticancer activities, making it a versatile compound for studying various biological processes. However, 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone. One direction is to further investigate its mechanism of action and its potential as a drug target. Another direction is to explore its potential as a neuroprotective agent and its ability to cross the blood-brain barrier. Additionally, future research can focus on the development of more soluble derivatives of 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone for in vivo studies. Finally, the potential of 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone as a lead compound for the development of new antibacterial, antifungal, antiviral, and anticancer drugs can be explored.
Conclusion
In conclusion, 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone is a novel compound with potent antibacterial, antifungal, antiviral, and anticancer activities. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of enzymes involved in DNA replication, ergosterol biosynthesis, and viral replication. 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has several advantages for lab experiments, but its low solubility in water and incomplete understanding of its mechanism of action are limitations. Future research can focus on its potential as a drug target, neuroprotective agent, and lead compound for drug development.
Synthesemethoden
The synthesis of 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone involves a multi-step process that includes the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate to form 2,4-difluoro chalcone. The chalcone is then reacted with hydrazine hydrate to form 2,4-difluoro phenyl hydrazine. The resulting hydrazine derivative is then reacted with 3-azidomethyl-1-azetidinyl methanol to form 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Studies have shown that 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone exhibits potent antibacterial, antifungal, and antiviral activities. 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has also been shown to have anticancer properties by inhibiting the growth of cancer cells. In addition, 2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone has been studied for its potential as a neuroprotective agent and as an anti-inflammatory drug.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-12-2-1-11(13(16)6-12)5-14(21)19-7-10(8-19)9-20-4-3-17-18-20/h1-4,6,10H,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCJNLLLAWQJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

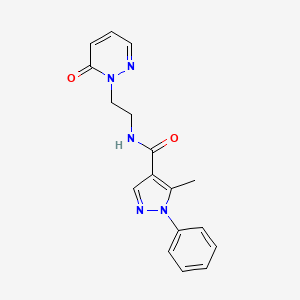
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2798039.png)
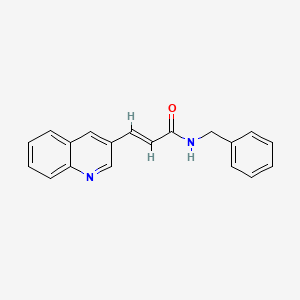
![N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2798041.png)
![Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2798042.png)
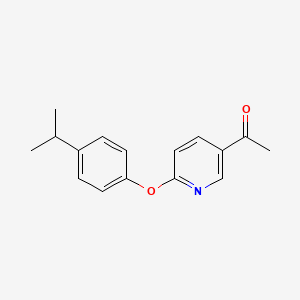
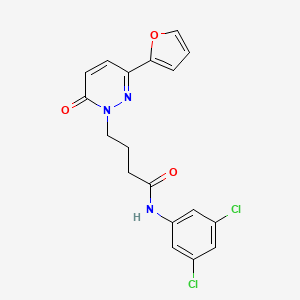

![6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2798049.png)
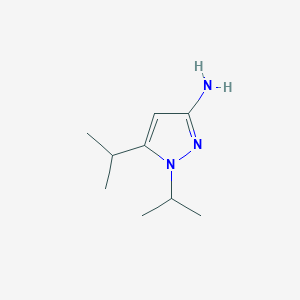

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)
